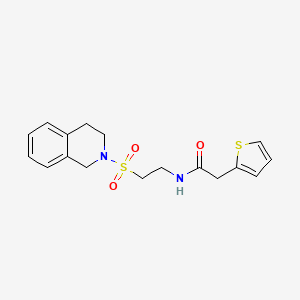
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by a dihydroisoquinoline, sulfonyl, ethyl, and thiophene components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:
Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.
Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.
Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.
Industrial Production Methods: Scaling up requires robust methods:
Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.
Use of automated parallel synthesizers for optimizing amide coupling conditions.
Purification by preparative HPLC or crystallization ensures the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.
Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.
Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.
Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.
Major Products Formed
Thiophene-S-oxides
Sulfoxide and sulfide derivatives
Various substituted derivatives at the ethyl group position.
Aplicaciones Científicas De Investigación
Chemistry
As a synthetic intermediate in the preparation of more complex organic molecules.
Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.
Biology
Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.
Industry
As a precursor in the manufacture of specialty chemicals and advanced materials.
Potential use in the synthesis of novel polymers and electronic materials.
Mecanismo De Acción
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.
Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.
Comparación Con Compuestos Similares
Compared to other sulfonyl-containing heterocycles, this compound stands out for its:
Unique Combination: : Merging a dihydroisoquinoline core with a thiophene ring provides a distinctive set of chemical properties.
Increased Bioactivity: : Enhanced potential in biological systems due to the unique spatial arrangement and electronic effects.
Similar Compounds
N-(2-(morpholino)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-2-(thiophen-2-yl)acetamide
Each has variations in the amine or heterocyclic component, leading to different properties and applications.
There we have it: a comprehensive exploration of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide. What part of this compound fascinates you the most?
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGYYOXAUUOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














